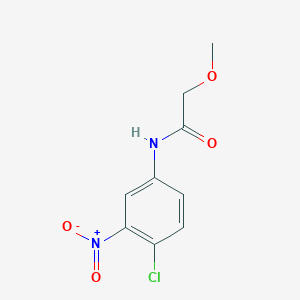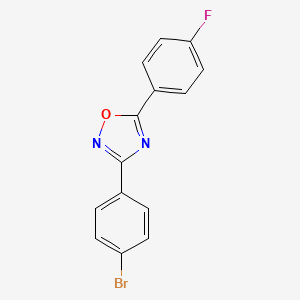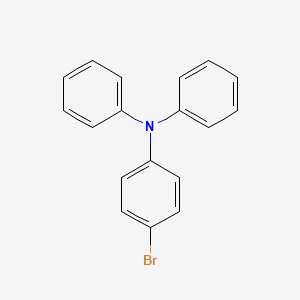
4-Bromtriphenylamin
Übersicht
Beschreibung
4-Bromotriphenylamine is an organic compound with the molecular formula C18H14BrN. It is a derivative of triphenylamine, where one of the hydrogen atoms on the phenyl ring is replaced by a bromine atom. This compound is known for its applications in organic synthesis and material science, particularly in the development of organic semiconductors and light-emitting materials .
Wissenschaftliche Forschungsanwendungen
4-Bromotriphenylamine has a wide range of applications in scientific research:
Organic Semiconductors: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Material Science: Employed in the synthesis of materials with unique photophysical properties, such as afterglow luminogens for tumor imaging.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
Target of Action
4-Bromotriphenylamine is a type of organic compound used in organic synthesis and laboratory research
Mode of Action
It’s known that triphenylamine derivatives can form stable radicals upon uv-irradiation . This suggests that 4-Bromotriphenylamine might interact with its targets through radical formation, leading to changes in the biochemical processes.
Biochemical Pathways
The formation of stable radicals upon uv-irradiation suggests that it might be involved in photochemical reactions
Pharmacokinetics
Its solubility in toluene suggests that it might have good bioavailability in organic solvents
Result of Action
The formation of stable radicals upon uv-irradiation suggests that it might induce changes in the molecular structure of its targets, potentially altering their function .
Action Environment
The action, efficacy, and stability of 4-Bromotriphenylamine can be influenced by various environmental factors. For instance, its ability to form stable radicals upon UV-irradiation suggests that light exposure might enhance its activity . Moreover, its solubility in toluene indicates that the presence of organic solvents might influence its bioavailability and efficacy.
Biochemische Analyse
Biochemical Properties
4-Bromotriphenylamine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between 4-Bromotriphenylamine and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can significantly influence the metabolic pathways and the overall biochemical environment within the cell .
Cellular Effects
The effects of 4-Bromotriphenylamine on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, 4-Bromotriphenylamine has been shown to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression and cellular metabolism. At higher concentrations, 4-Bromotriphenylamine can induce cytotoxic effects, leading to cell death through apoptosis or necrosis. The compound’s impact on cellular function is also evident in its ability to alter the expression of genes involved in oxidative stress response and inflammation .
Molecular Mechanism
The molecular mechanism of action of 4-Bromotriphenylamine involves its binding interactions with various biomolecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. For example, 4-Bromotriphenylamine has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. Additionally, 4-Bromotriphenylamine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromotriphenylamine have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Over time, the effects of 4-Bromotriphenylamine on cellular function can change, with prolonged exposure leading to increased cytotoxicity and alterations in cellular metabolism. In vitro studies have shown that the compound can induce oxidative stress and DNA damage, which can have long-term consequences on cell viability and function .
Dosage Effects in Animal Models
The effects of 4-Bromotriphenylamine in animal models vary with different dosages. At low doses, the compound can modulate physiological processes without causing significant toxicity. At higher doses, 4-Bromotriphenylamine can induce toxic effects, including liver and kidney damage, as well as neurotoxicity. The threshold for these adverse effects depends on the species and the route of administration. Studies in rodents have shown that high doses of 4-Bromotriphenylamine can lead to behavioral changes, such as hyperactivity and convulsions, indicating its potential impact on the central nervous system .
Metabolic Pathways
4-Bromotriphenylamine is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4-Bromotriphenylamine, leading to the formation of reactive metabolites. These metabolites can further interact with cellular macromolecules, such as proteins and DNA, potentially leading to toxic effects. The compound’s metabolism also involves conjugation reactions, where it is conjugated with glucuronic acid or sulfate, facilitating its excretion from the body .
Transport and Distribution
The transport and distribution of 4-Bromotriphenylamine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 4-Bromotriphenylamine can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues, such as the liver and brain .
Subcellular Localization
The subcellular localization of 4-Bromotriphenylamine is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by specific targeting signals and post-translational modifications. For example, 4-Bromotriphenylamine can be targeted to the mitochondria through mitochondrial targeting sequences, where it can influence mitochondrial function and induce oxidative stress. Additionally, the compound’s presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromotriphenylamine can be synthesized through various methods. One common method involves the bromination of triphenylamine using N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of 4-Bromotriphenylamine .
Industrial Production Methods: In an industrial setting, the synthesis of 4-Bromotriphenylamine may involve large-scale bromination reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving purification steps like recrystallization from ethanol .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromotriphenylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed C-N coupling reactions to form hyperbranched poly(triphenylamine)s.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions to form polymers.
Major Products:
Substituted Triphenylamines: Formed through substitution reactions.
Poly(triphenylamine)s: Formed through coupling reactions.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromoaniline
- 4-Bromobiphenyl
- Triphenylamine
Comparison: 4-Bromotriphenylamine is unique due to the presence of the bromine atom on the phenyl ring, which enhances its reactivity in substitution and coupling reactions. Compared to 4-Bromoaniline and 4-Bromobiphenyl, 4-Bromotriphenylamine has a more complex structure, making it suitable for applications in material science and organic electronics .
Eigenschaften
IUPAC Name |
4-bromo-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTLUXJWUCHKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349081 | |
| Record name | 4-Bromotriphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36809-26-4 | |
| Record name | 4-Bromotriphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromotriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches for producing 4-Bromotriphenylamine, and what are their advantages?
A1: 4-Bromotriphenylamine is typically synthesized via two main routes:
- Ullmann Coupling: This reaction involves coupling 1-bromo-4-iodobenzene with diphenylamine in the presence of copper as a catalyst []. This method benefits from established procedures and widely available starting materials.
- Palladium-Catalyzed Suzuki Coupling: This approach utilizes the reaction of triphenylamine boronic acid with aryl bromide in the presence of a palladium catalyst []. This method offers advantages such as milder reaction conditions and higher yields compared to traditional Ullmann coupling.
Q2: How does the presence of the bromine atom in 4-Bromotriphenylamine influence its applications in material science?
A2: The bromine atom in 4-Bromotriphenylamine serves as a versatile handle for further functionalization, making it a valuable building block for various materials.
- Polymer Synthesis: The bromine atom allows for polymerization reactions, such as the palladium-catalyzed C–N coupling reaction used to synthesize hyperbranched poly(triphenylamine)s []. These polymers have potential applications in organic light-emitting diodes (OLEDs) due to their hole-transporting properties.
- Modification of Polyazomethines: 4-Bromotriphenylamine can be incorporated into polyazomethines []. The bromine atom's influence on the polymer's optoelectronic properties, including its fluorescence, is currently being investigated.
Q3: What insights have been gained from the crystallographic characterization of a 4-Bromotriphenylamine derivative?
A: The reaction of 4-Bromotriphenylamine with tungsten hexachloride (WCl6) yields N,N,N′,N′-tetrakis(4-bromophenyl)-[1,1′-biphenyl]-4,4′-diamine []. Crystallographic analysis of this dimerization product provides valuable structural information about the conformation and bonding characteristics of 4-Bromotriphenylamine derivatives. This information is crucial for understanding structure-property relationships and guiding the design of new materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)


![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)
![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)
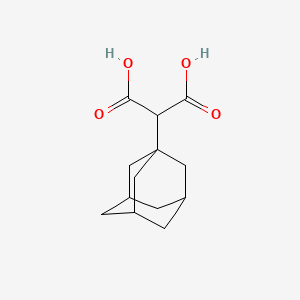
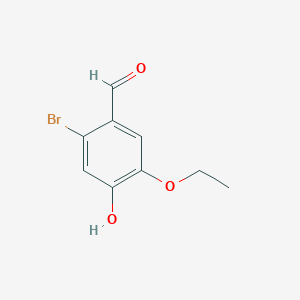

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)
![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)
